Ethyl 2-(2-cyanophenyl)acetate

Beschreibung

BenchChem offers high-quality Ethyl 2-(2-cyanophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-cyanophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

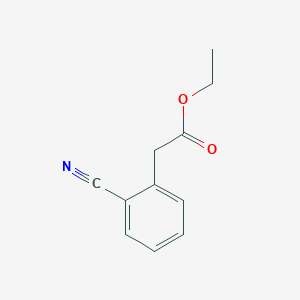

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZPMJQZYHFPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474782 | |

| Record name | ethyl 2-(2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67237-76-7 | |

| Record name | ethyl 2-(2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Ethyl 2-(2-cyanophenyl)acetate

CAS Number: 67237-76-7

This technical guide provides a comprehensive overview of Ethyl 2-(2-cyanophenyl)acetate, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

Ethyl 2-(2-cyanophenyl)acetate is a clear, colorless liquid with a characteristic sweet, fruity odor.[1] Its primary utility lies in its bifunctional nature, possessing both an ester and a nitrile group, which makes it a versatile building block in the synthesis of more complex molecules.[2]

Table 1: Physical and Chemical Properties of Ethyl 2-(2-cyanophenyl)acetate

| Property | Value | Source(s) |

| CAS Number | 67237-76-7 | [2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][3] |

| Molecular Weight | 189.21 g/mol | [2][3] |

| Boiling Point | 289.8 ± 15.0 °C at 760 mmHg | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 132.8 ± 7.1 °C | [3] |

| Refractive Index | 1.524 | [3] |

| Melting Point | Not available | [4] |

| Solubility | Not available | [4] |

Safety and Hazard Information

It is crucial to handle Ethyl 2-(2-cyanophenyl)acetate with appropriate safety precautions in a well-ventilated area.

Table 2: GHS Hazard Information for Ethyl 2-(2-cyanophenyl)acetate

| Category | Information | Source(s) |

| Pictogram | [1] | |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed | [1] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Note: This is not an exhaustive list of all potential hazards. A full Safety Data Sheet (SDS) should be consulted before handling this chemical.

Role in Synthesis and Drug Development

Ethyl 2-(2-cyanophenyl)acetate serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2][4] Its chemical structure, featuring a cyanophenyl group, is a key component in the development of novel drugs.[4] The ester and nitrile functional groups provide reactive sites for a variety of chemical transformations, enabling the construction of complex molecular architectures.[2] While specific signaling pathways for this exact molecule are not publicly documented, its derivatives are investigated for a range of biological activities.

Below is a generalized workflow for the synthesis and purification of a chemical intermediate like Ethyl 2-(2-cyanophenyl)acetate.

Experimental Protocols

4.1. Synthesis

A plausible synthesis route involves the reaction of 2-cyanophenylacetonitrile with diethyl carbonate in the presence of a base like sodium ethoxide.[5]

-

Reaction Setup: A solution of 2-cyanophenylacetonitrile in diethylcarbonate is added dropwise to a solution of sodium ethoxide in ethanol.

-

Reaction Conditions: The reaction mixture is heated to reflux.

-

Work-up: After the reaction is complete, the mixture is cooled and partitioned between water and an organic solvent like ethyl acetate. The organic layer is then separated.[5]

4.2. Purification

The crude product obtained from the synthesis can be purified using standard laboratory techniques.

-

Column Chromatography: Flash column chromatography over silica gel is a common method for purifying organic compounds.[5] The crude product is loaded onto the column and eluted with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

4.3. Analysis

The purity and identity of the final product can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and confirm its molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 2-(2-cyanophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. This document details two core synthetic methodologies, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale and pilot-plant production.

Introduction

Ethyl 2-(2-cyanophenyl)acetate is a valuable building block in organic synthesis, characterized by the presence of a cyano-substituted phenyl ring and an ethyl ester moiety. These functional groups provide multiple reaction sites for the construction of more complex molecules, particularly heterocyclic systems and other core structures found in medicinally active compounds. The strategic location of the cyano group ortho to the acetic ester side chain makes it a precursor for a variety of chemical transformations. This guide will focus on two principal and practical routes for its synthesis.

Core Synthesis Pathways

Two primary and reliable synthetic pathways for the preparation of Ethyl 2-(2-cyanophenyl)acetate have been identified:

-

Pathway 1: Acid-Catalyzed Esterification of (2-Cyanophenyl)acetonitrile. This method involves the direct conversion of the nitrile group of (2-cyanophenyl)acetonitrile (also known as 2-cyanobenzyl cyanide) into an ethyl ester in the presence of a strong acid catalyst and ethanol.

-

Pathway 2: Fischer Esterification of (2-Cyanophenyl)acetic Acid. This classic esterification reaction involves the condensation of (2-cyanophenyl)acetic acid with ethanol, catalyzed by a strong acid.

The selection of a particular pathway may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis pathways, based on analogous reactions and established chemical principles.

| Parameter | Pathway 1: From (2-Cyanophenyl)acetonitrile | Pathway 2: From (2-Cyanophenyl)acetic Acid |

| Starting Material | (2-Cyanophenyl)acetonitrile | (2-Cyanophenyl)acetic Acid |

| Reagents | Ethanol, Sulfuric Acid | Ethanol, Sulfuric Acid |

| Reaction Time | 6 - 8 hours | 3 - 5 hours |

| Reaction Temperature | Reflux (approx. 78-82 °C) | Reflux (approx. 78-82 °C) |

| Typical Yield | 80 - 90% | 85 - 95% |

| Purification Method | Distillation under reduced pressure | Extraction and Distillation |

Experimental Protocols

Pathway 1: Acid-Catalyzed Esterification of (2-Cyanophenyl)acetonitrile

This procedure is adapted from the well-established synthesis of ethyl phenylacetate from benzyl cyanide.

Materials:

-

(2-Cyanophenyl)acetonitrile

-

Absolute Ethanol (99.5% or higher)

-

Concentrated Sulfuric Acid (98%)

-

10% Sodium Carbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 500 mL round-bottomed flask equipped with a reflux condenser, combine 50 g (0.38 moles) of (2-cyanophenyl)acetonitrile, 150 mL of absolute ethanol, and 50 mL of concentrated sulfuric acid.

-

Heat the mixture to a gentle reflux using a heating mantle for 6 to 7 hours. The reaction mixture may form two layers initially.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 500 mL of cold water. An oily layer of the crude ester will separate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 100 mL of 10% sodium carbonate solution to neutralize any remaining acid and remove any traces of (2-cyanophenyl)acetic acid that may have formed.

-

Wash the organic layer with 100 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the ethanol by distillation at atmospheric pressure.

-

Purify the residual oil by distillation under reduced pressure to obtain Ethyl 2-(2-cyanophenyl)acetate.

Pathway 2: Fischer Esterification of (2-Cyanophenyl)acetic Acid

Materials:

-

(2-Cyanophenyl)acetic Acid

-

Absolute Ethanol (99.5% or higher)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 500 mL round-bottomed flask equipped with a reflux condenser, dissolve 50 g (0.31 moles) of (2-cyanophenyl)acetic acid in 200 mL of absolute ethanol.

-

Slowly and carefully add 5 mL of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux using a heating mantle for 3 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture by removing the excess ethanol under reduced pressure.

-

Dissolve the residue in 200 mL of ethyl acetate.

-

Wash the organic solution with 100 mL of saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with 100 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the ethyl acetate under reduced pressure to yield the crude ester.

-

Purify the crude product by distillation under reduced pressure to obtain pure Ethyl 2-(2-cyanophenyl)acetate.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways and experimental workflows.

Caption: Overview of the two primary synthesis pathways for Ethyl 2-(2-cyanophenyl)acetate.

Caption: Experimental workflow for the synthesis from (2-Cyanophenyl)acetonitrile.

Caption: Experimental workflow for the Fischer Esterification of (2-Cyanophenyl)acetic Acid.

Molecular structure and weight of Ethyl 2-(2-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-cyanophenyl)acetate is an organic compound with the molecular formula C₁₁H₁₁NO₂. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthesis protocol, and methods for its characterization. Due to the limited publicly available data on the specific biological activity of this ortho-isomer, this guide focuses on its chemical aspects. This paper aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Molecular Structure and Properties

Ethyl 2-(2-cyanophenyl)acetate possesses a benzene ring substituted with a cyanomethyl ethyl ester group at the ortho position. The presence of the nitrile (C≡N) and ester (-COOEt) functional groups makes it a versatile intermediate for further chemical modifications.

Quantitative Data

The key physicochemical properties of Ethyl 2-(2-cyanophenyl)acetate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| CAS Number | 67237-76-7 | [1] |

| Boiling Point | 289.8 ± 15.0 °C at 760 mmHg | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-(2-cyanophenyl)acetate is not widely published, a plausible and common method would involve the esterification of 2-(2-cyanophenyl)acetic acid.

Proposed Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of Ethyl 2-(2-cyanophenyl)acetate from 2-(2-cyanophenyl)acetic acid.

Materials:

-

2-(2-cyanophenyl)acetic acid

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diethyl Ether or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of 2-(2-cyanophenyl)acetic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure Ethyl 2-(2-cyanophenyl)acetate.

Characterization Workflow

The logical workflow for the characterization of the synthesized Ethyl 2-(2-cyanophenyl)acetate is depicted below.

References

Chemical and physical properties of Ethyl 2-(2-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of Ethyl 2-(2-cyanophenyl)acetate, alongside plausible experimental protocols for its synthesis and characterization. Due to the limited availability of published data for this specific compound, this guide combines known information with established chemical principles to offer a robust resource for research and development.

Core Chemical and Physical Properties

Ethyl 2-(2-cyanophenyl)acetate is an organic compound featuring a benzene ring substituted with a cyanomethyl group and an ethyl ester. Its bifunctional nature, containing both a nitrile and an ester group, makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures.

General Information

| Identifier | Value |

| IUPAC Name | Ethyl 2-(2-cyanophenyl)acetate |

| CAS Number | 67237-76-7 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

Physical Properties

The empirical physical data for Ethyl 2-(2-cyanophenyl)acetate is sparse in publicly accessible literature. The following table includes known data and predicted values based on its chemical structure.

| Property | Value | Source |

| Boiling Point | 289.8 ± 15.0 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Density | Predicted: ~1.1 g/cm³ | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate) and sparingly soluble in water. | - |

Synthesis and Experimental Protocols

A plausible and common route for the synthesis of Ethyl 2-(2-cyanophenyl)acetate involves a two-step process: first, the synthesis of the precursor carboxylic acid, 2-(2-cyanophenyl)acetic acid, followed by its esterification.

Protocol 1: Synthesis of 2-(2-cyanophenyl)acetic acid via Hydrolysis

This protocol describes the acid-catalyzed hydrolysis of 2-cyanobenzyl cyanide. This method is a standard procedure for converting nitriles to carboxylic acids[1][2].

Materials:

-

2-Cyanobenzyl cyanide

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-cyanobenzyl cyanide.

-

Slowly add a 6M aqueous solution of hydrochloric acid. An excess of the acid is typically used.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Transfer the cooled mixture to a separatory funnel and extract the aqueous phase with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-(2-cyanophenyl)acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Protocol 2: Fischer Esterification to Ethyl 2-(2-cyanophenyl)acetate

This protocol details the acid-catalyzed esterification of 2-(2-cyanophenyl)acetic acid with ethanol. The Fischer esterification is a classic and widely used method for preparing esters[3][4][5][6][7].

Materials:

-

2-(2-cyanophenyl)acetic acid

-

Absolute Ethanol (C₂H₅OH)

-

Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 2-(2-cyanophenyl)acetic acid in a large excess of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours. The reaction should be monitored by TLC until the starting carboxylic acid is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude Ethyl 2-(2-cyanophenyl)acetate.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

While experimental spectra for Ethyl 2-(2-cyanophenyl)acetate are not widely available, its structure allows for the prediction of characteristic spectroscopic features.

Predicted ¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons adjacent to the phenyl ring, and the ethyl ester group.

-

Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm.

-

Methylene Protons (-CH₂-): A singlet around 3.7-4.0 ppm.

-

Ethyl Group: A quartet for the -OCH₂- protons around 4.1-4.3 ppm and a triplet for the -CH₃ protons around 1.2-1.4 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for all 11 carbon atoms.

-

Carbonyl Carbon (-C=O): A signal in the range of 168-172 ppm.

-

Nitrile Carbon (-C≡N): A signal around 115-120 ppm.

-

Aromatic Carbons: Multiple signals between 125-140 ppm.

-

Methylene Carbon (-CH₂-): A signal around 40-45 ppm.

-

Ethyl Group Carbons: Signals for -OCH₂- around 60-62 ppm and for -CH₃ around 14 ppm.

-

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong absorption bands of the nitrile and ester functional groups.

-

C≡N Stretch: A sharp, medium-intensity band in the region of 2220-2260 cm⁻¹[8].

-

C=O Stretch (Ester): A strong, sharp absorption band between 1735-1750 cm⁻¹[9][10][11].

-

C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Predicted Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for an ethyl ester.

-

Molecular Ion (M⁺): A peak at m/z = 189.

-

Primary Fragments:

Reactivity and Potential Applications

The chemical reactivity of Ethyl 2-(2-cyanophenyl)acetate is dictated by its three main functional components: the nitrile group, the ester group, and the activated methylene bridge.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]

- 3. cerritos.edu [cerritos.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. IR spectrum: Nitriles [quimicaorganica.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacy180.com [pharmacy180.com]

A Technical Guide to the Spectroscopic Analysis of Ethyl 2-(2-cyanophenyl)acetate

Introduction

Ethyl 2-(2-cyanophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring an ethyl ester, a methylene bridge, and a cyanophenyl group, offers multiple avenues for chemical modification, making it a key building block in organic synthesis. Accurate characterization of this compound is paramount for quality control and reaction monitoring. This guide provides a summary of the expected spectroscopic data for Ethyl 2-(2-cyanophenyl)acetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Note on Data: Extensive searches for experimentally-derived spectroscopic data for Ethyl 2-(2-cyanophenyl)acetate (CAS No. 67237-76-7) did not yield a complete, publicly available dataset. The data presented in the following tables are therefore predicted values based on the analysis of structurally similar compounds, including its isomers (ethyl 2-(3-cyanophenyl)acetate and ethyl 2-(4-cyanophenyl)acetate), and general principles of spectroscopy.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 2-(2-cyanophenyl)acetate

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | Ar-H |

| ~7.60 | t | 1H | Ar-H |

| ~7.45 | d | 1H | Ar-H |

| ~7.35 | t | 1H | Ar-H |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ |

| ~3.90 | s | 2H | Ar-CH₂ -CO- |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-(2-cyanophenyl)acetate

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O |

| ~138 | Ar-C |

| ~133 | Ar-C H |

| ~132 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~118 | -C ≡N |

| ~112 | Ar-C -CN |

| ~62 | -O-CH₂ -CH₃ |

| ~40 | Ar-CH₂ -CO- |

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data for Ethyl 2-(2-cyanophenyl)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2225 | Strong | C≡N stretch |

| ~1735 | Strong | C=O (ester) stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1200 | Strong | C-O (ester) stretch |

Table 4: Predicted Mass Spectrometry Data for Ethyl 2-(2-cyanophenyl)acetate

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 189 | Moderate | [M]⁺ (Molecular Ion) |

| 144 | High | [M - OCH₂CH₃]⁺ |

| 116 | High | [M - COOCH₂CH₃]⁺ |

| 89 | Moderate | [C₇H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-(2-cyanophenyl)acetate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it before it enters the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragment ions.

-

Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Visualization

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 2-(2-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Ethyl 2-(2-cyanophenyl)acetate (CAS No. 67237-76-7). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

Ethyl 2-(2-cyanophenyl)acetate is a clear, colorless liquid with a characteristic sweet, fruity odor.[1] It is primarily utilized as a chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The presence of both a nitrile and an ester functional group, along with the ortho-substitution on the phenyl ring, imparts a unique reactivity profile to the molecule.

Table 1: Physical and Chemical Properties of Ethyl 2-(2-cyanophenyl)acetate

| Property | Value | Source(s) |

| CAS Number | 67237-76-7 | [1][3][4][5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][3] |

| Molecular Weight | 189.21 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Sweet, fruity | [1] |

| Boiling Point (Predicted) | 289.8 ± 15.0 °C at 760 mmHg | [3] |

| Purity (Typical) | 95-96% | [5][6] |

| Storage | Room temperature, in a dry, sealed container | [1] |

Reactivity Profile

The reactivity of Ethyl 2-(2-cyanophenyl)acetate is governed by the interplay of its functional groups: the ester, the nitrile, and the activated methylene group, all influenced by the ortho-cyano-substituted phenyl ring.

Reactions at the Ester Group

Like other esters, Ethyl 2-(2-cyanophenyl)acetate is susceptible to hydrolysis under both acidic and basic conditions, yielding (2-cyanophenyl)acetic acid and ethanol. The kinetics of this hydrolysis can be influenced by the electronic effects of the ortho-cyano group. Generally, ester hydrolysis can be described as a bimolecular nucleophilic acyl substitution (BAc2) mechanism.[7]

Reactions at the Nitrile Group

The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions. Reduction of the nitrile group can lead to the corresponding primary amine, a valuable transformation in the synthesis of pharmaceutical intermediates.

Reactions at the Methylene Bridge

The methylene group (—CH₂—) is positioned between the electron-withdrawing phenyl and ester groups, making the protons on this carbon acidic. This allows for deprotonation by a suitable base to form a carbanion. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.

Stability

Detailed experimental stability data for Ethyl 2-(2-cyanophenyl)acetate is not extensively available in the public domain. However, based on the chemistry of related compounds, the following stability considerations are pertinent.

-

Thermal Stability : Esters of cyanophenylacetic acid are generally stable at room temperature. However, at elevated temperatures, decomposition may occur. For related cyanate ester resins, major mass loss is observed at around 450°C.[8]

-

Hydrolytic Stability : The ester linkage is susceptible to hydrolysis, particularly in the presence of strong acids or bases and water. The rate of hydrolysis is expected to be dependent on pH and temperature.[7]

-

Photostability : Aromatic compounds containing cyano groups may exhibit sensitivity to light. It is recommended to store the compound protected from light to prevent potential photodegradation.[9]

Experimental Protocols

General Synthesis Approach

A plausible synthetic route involves the cyanation of a suitable starting material like ethyl 2-bromophenylacetate, or the esterification of (2-cyanophenyl)acetic acid. The latter is commercially available.

Diagram 1: Plausible Synthesis Pathway

Caption: Plausible esterification route to Ethyl 2-(2-cyanophenyl)acetate.

General Purification Protocol

Purification of the crude product would likely involve the following steps, adapted from protocols for similar esters:

-

Work-up : Neutralization of the reaction mixture, followed by extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine.

-

Drying : The organic extract is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Solvent Removal : The solvent is removed under reduced pressure.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel.[10]

Diagram 2: General Purification Workflow

References

- 1. lookchem.com [lookchem.com]

- 2. Ethyl phenylcyanoacetate | C11H11NO2 | CID 95298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Ethyl 2-(2-cyanophenyl)acetate (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. CAS 67237-76-7 | 4637-1-4C | MDL MFCD08437615 | Ethyl 2-(2-cyanophenyl)acetate | SynQuest Laboratories [synquestlabs.com]

- 6. Ethyl 2-(2-cyanophenyl)acetate [myskinrecipes.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 9. database.ich.org [database.ich.org]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Ethyl 2-(2-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that significantly influences bioavailability, formulation, and process development. This technical guide focuses on the solubility of Ethyl 2-(2-cyanophenyl)acetate. Due to the limited availability of direct experimental solubility data for this specific compound in public literature, this document provides a comprehensive framework for its determination. It includes a summary of available data for structurally related compounds to offer qualitative insights, followed by a detailed, generalized experimental protocol for solubility determination using the industry-standard shake-flask method. This guide is intended to provide researchers with the necessary tools to accurately ascertain the solubility of Ethyl 2-(2-cyanophenyl)acetate in various common laboratory solvents.

Introduction

Ethyl 2-(2-cyanophenyl)acetate is an organic compound whose physicochemical properties are of interest in synthetic chemistry and drug development. A thorough understanding of its solubility profile is essential for its effective use in research and manufacturing. Solubility dictates the choice of solvents for reactions, purification, and formulation, and can impact the ultimate bioavailability of a drug candidate. This document serves as a practical guide for determining this crucial parameter.

Solubility Data of Structurally Related Compounds

It is important to note that the following data is for estimation purposes only and should not be considered a substitute for experimental determination for Ethyl 2-(2-cyanophenyl)acetate.

| Compound | Solvent | Solubility | Remarks |

| Ethyl 2-(4-cyanophenyl)acetate | Water | Limited | The hydrophobic nature of the cyanophenyl ring limits aqueous solubility.[1] |

| Ethanol | Soluble | Generally soluble in organic solvents.[1][2] | |

| Ether | Soluble | Generally soluble in organic solvents.[1][2] | |

| Ethyl Cyanoacrylate | Acetone | Soluble | |

| Methyl Ethyl Ketone | Soluble | ||

| Nitromethane | Soluble | ||

| Methylene Chloride | Soluble | ||

| Water | Polymerizes | Reacts with moisture.[3] |

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[4] It involves equilibrating an excess of the solid compound in a solvent for an extended period and then measuring the concentration of the dissolved substance in the supernatant.

3.1. Materials and Equipment

-

Ethyl 2-(2-cyanophenyl)acetate (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, DMSO) of high purity

-

Glass vials or flasks with screw caps or glass stoppers

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation: Add an excess amount of solid Ethyl 2-(2-cyanophenyl)acetate to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4] Preliminary studies can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.[4]

-

Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining solid microparticles, filter the sample using a syringe filter.[4] It is important to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Ethyl 2-(2-cyanophenyl)acetate in the diluted sample using a validated analytical method, such as HPLC-UV.[5][6] A calibration curve should be prepared using standard solutions of known concentrations.[7]

3.3. Data Analysis

Calculate the solubility (S) using the following formula:

S (mg/mL) = Cquantified × Dilution Factor

Where:

-

Cquantified is the concentration of the diluted sample as determined by the analytical method (e.g., HPLC).

-

Dilution Factor is the total dilution performed on the initial supernatant sample.

The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the solubility of Ethyl 2-(2-cyanophenyl)acetate using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While direct quantitative solubility data for Ethyl 2-(2-cyanophenyl)acetate remains to be published, this guide provides a robust framework for its experimental determination. By leveraging the provided shake-flask protocol, researchers in pharmaceutical development and other scientific fields can reliably and accurately measure this critical parameter. The qualitative data from related compounds can serve as a useful, albeit preliminary, guide for solvent selection. Accurate solubility data is indispensable for advancing research and development involving this compound.

References

- 1. CAS 1528-41-2: ethyl 2-(4-cyanophenyl)acetate | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

Potential applications of Ethyl 2-(2-cyanophenyl)acetate in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanophenyl)acetate is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry. Its unique chemical structure, featuring both an ester and a nitrile functional group, allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the potential applications of Ethyl 2-(2-cyanophenyl)acetate in drug discovery and development, summarizing its chemical properties, synthesis, and its role as a scaffold for creating novel therapeutic agents.

Physicochemical Properties

Ethyl 2-(2-cyanophenyl)acetate, with the chemical formula C₁₁H₁₁NO₂, is characterized by the presence of a cyanophenyl backbone, an ester, and a nitrile group.[1] These features contribute to its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The isomeric form, Ethyl 2-(4-cyanophenyl)acetate, is described as a clear, colorless liquid with a fruity odor, soluble in organic solvents like ethanol and ether.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Boiling Point | 289.8±15.0°C at 760 mmHg | [1] |

| Storage | Room temperature, dry seal | [1] |

Synthesis of Ethyl 2-(2-cyanophenyl)acetate and its Analogs

The synthesis of cyanophenylacetate derivatives can be achieved through various established organic chemistry reactions. For instance, the condensation of acetophenone with ethyl cyanoacetate in the presence of ammonium acetate and glacial acetic acid in benzene under reflux is a known method for producing related structures.[4] This reaction, a variant of the Knoevenagel condensation, highlights the reactivity of the active methylene group in ethyl cyanoacetate, which is flanked by both the nitrile and carbonyl groups.[4][5]

Example Experimental Protocol: Knoevenagel Condensation for an Aralkylidenecyano Ester

This protocol is adapted from a procedure for the synthesis of Ethyl (1-phenylethylidene)cyanoacetate.[4]

Materials:

-

Acetophenone (1 mole)

-

Ethyl cyanoacetate (1 mole)

-

Ammonium acetate (0.2 mole)

-

Glacial acetic acid (0.8 mole)

-

Benzene (200 ml)

-

1-l three-necked round-bottomed flask

-

Hershberg stirrer

-

Constant water separator

-

Reflux condenser

Procedure:

-

Combine acetophenone, ethyl cyanoacetate, ammonium acetate, glacial acetic acid, and benzene in the three-necked flask.[4]

-

Stir the reaction mixture and heat under reflux for 9 hours.[4] During this time, collect the lower layer in the water separator.[4]

-

After cooling, add 100 ml of benzene and extract the mixture with three 100-ml portions of water.[4]

-

Extract the combined aqueous layers with 30 ml of benzene and add this to the previous organic layer.[4]

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and wash the magnesium sulfate with benzene.[4]

-

Remove the benzene by distillation at reduced pressure.[4]

-

Distill the residual oil to obtain the final product.[4]

Applications in Medicinal Chemistry

The true potential of Ethyl 2-(2-cyanophenyl)acetate lies in its role as a versatile scaffold for the development of bioactive molecules.[6] Its functional groups serve as handles for further chemical transformations, enabling the construction of a diverse array of heterocyclic compounds and other complex structures with potential therapeutic applications.[1]

Intermediate in Pharmaceutical Synthesis

Ethyl 2-(4-cyanophenyl)acetate, an isomer of the title compound, is recognized as a key intermediate in the synthesis of a range of pharmaceuticals.[2] This suggests that Ethyl 2-(2-cyanophenyl)acetate likely shares a similar utility in constructing molecules with a cyanophenyl moiety, which is a common feature in various drug candidates.

Scaffold for Bioactive Molecules

The concept of using a central chemical structure (a "scaffold") to build a library of related compounds is a cornerstone of modern drug discovery. The isatin scaffold, for example, is a well-known privileged structure in medicinal chemistry, lauded for its ability to be readily functionalized to create a multitude of potent bioactive molecules.[7] Similarly, Ethyl 2-(2-cyanophenyl)acetate can be envisioned as a starting point for generating novel chemical entities with diverse pharmacological profiles.

Potential Therapeutic Areas

While direct biological activity data for Ethyl 2-(2-cyanophenyl)acetate is not extensively available in the public domain, its derivatives and related compounds have shown promise in various therapeutic areas. For instance, derivatives of ethyl acetoacetate have been synthesized and evaluated for their antiplatelet activity.[8] Furthermore, thiazole derivatives, which can be synthesized from precursors with similar functionalities, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, and antioxidant effects.[9]

The 4-cyanophenyl group present in the isomeric Ethyl 2-(4-cyanophenyl)acetate has been associated with potential antimicrobial and anti-inflammatory effects.[2] This raises the possibility that derivatives of Ethyl 2-(2-cyanophenyl)acetate could also be explored for these activities.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by derivatives of Ethyl 2-(2-cyanophenyl)acetate would be highly dependent on the final molecular structure. However, we can infer potential mechanisms based on related compounds. For example, some non-steroidal anti-inflammatory drugs (NSAIDs) exert their anti-inflammatory effects by reducing superoxide radicals.[9] Ibuprofen esters have been investigated as cyclooxygenase-2 (COX-2) and serotonin reuptake inhibitors.[10]

The following diagram illustrates a generalized workflow for the discovery of bioactive molecules starting from a chemical scaffold like Ethyl 2-(2-cyanophenyl)acetate.

Caption: A generalized workflow for drug discovery starting from a chemical scaffold.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a derivative of Ethyl 2-(2-cyanophenyl)acetate, based on the known activities of related compounds.

Caption: A hypothetical signaling pathway targeted by a bioactive derivative.

Conclusion

Ethyl 2-(2-cyanophenyl)acetate represents a promising and versatile starting point for the synthesis of novel, biologically active compounds. Its inherent chemical reactivity, coupled with the established importance of the cyanophenyl motif in medicinal chemistry, makes it an attractive scaffold for the development of new therapeutic agents. Further exploration of the chemical space around this core structure is warranted to uncover its full potential in addressing a range of diseases. Researchers and drug development professionals are encouraged to consider Ethyl 2-(2-cyanophenyl)acetate as a valuable tool in their quest for the next generation of innovative medicines.

References

- 1. Ethyl 2-(2-cyanophenyl)acetate [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 1528-41-2: ethyl 2-(4-cyanophenyl)acetate | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 2-(2-arylmorpholino)ethyl esters of ibuprofen hydrochlorides as COX-2 and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-(2-cyanophenyl)acetate: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanophenyl)acetate is a bifunctional reagent of significant interest in synthetic organic and medicinal chemistry. Its unique structure, featuring a reactive methylene group, an ester, and a nitrile on a phenyl ring, makes it a valuable precursor for the construction of a diverse array of heterocyclic scaffolds. The strategic positioning of the cyano group ortho to the acetate moiety allows for a variety of intramolecular cyclization reactions, providing efficient routes to privileged structures in drug discovery. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of Ethyl 2-(2-cyanophenyl)acetate as a building block for the synthesis of bioactive heterocycles.

Chemical Properties and Synthesis

Ethyl 2-(2-cyanophenyl)acetate is a stable, commercially available reagent. Its reactivity is primarily centered around the active methylene group, which can be readily deprotonated to form a nucleophilic enolate, and the electrophilic nitrile and ester functionalities, which can participate in cyclization reactions.

Table 1: Physicochemical Properties of Ethyl 2-(2-cyanophenyl)acetate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [Myskinrecipes] |

| Molecular Weight | 189.21 g/mol | [Myskinrecipes] |

| Boiling Point | 289.8±15.0°C at 760 mmHg | [Myskinrecipes] |

| CAS Number | 67237-76-7 | [Myskinrecipes] |

Applications in Heterocyclic Synthesis

The strategic arrangement of functional groups in Ethyl 2-(2-cyanophenyl)acetate makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Quinolines

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The Friedländer annulation is a classical and versatile method for quinoline synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. Ethyl 2-(2-cyanophenyl)acetate can serve as the active methylene component in modified Friedländer-type syntheses.

Experimental Protocol: Friedländer Annulation for Quinoline Synthesis

This protocol is a general representation of the Friedländer synthesis.

-

Materials: 2-aminobenzophenone, Ethyl 2-(2-cyanophenyl)acetate, catalyst (e.g., p-toluenesulfonic acid or a Lewis acid), and a high-boiling solvent (e.g., diphenyl ether).

-

Procedure:

-

To a solution of 2-aminobenzophenone (1.0 eq) in diphenyl ether, add Ethyl 2-(2-cyanophenyl)acetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux (approximately 250 °C) for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and purify by recrystallization or column chromatography.

-

Table 2: Examples of Quinolines Synthesized from Ethyl Cyanoacetate Analogs

| Reactants | Product | Catalyst | Yield (%) | Reference |

| 2-Aminobenzophenone, Ethyl acetoacetate | 4-Hydroxy-2-methyl-3-phenylquinoline | NaOH | 85 | [Beilstein J. Org. Chem. (2018), 14, 2336-2342] |

| 2-Amino-5-chlorobenzophenone, Ethyl cyanoacetate | 2-Amino-6-chloro-3-cyano-4-phenylquinoline | Piperidine | 90 | [Molecules (2018), 23(10), 2485] |

Synthesis of Indazoles

Indazoles are another important class of bicyclic heterocycles that are prevalent in many clinically approved drugs, particularly as kinase inhibitors in oncology. The intramolecular cyclization of o-cyanophenylacetonitrile derivatives is a common strategy for the synthesis of 3-aminoindazoles. Ethyl 2-(2-cyanophenyl)acetate can be readily converted to the corresponding acetamide and subsequently dehydrated to the dinitrile, which can then undergo cyclization. A more direct route involves the reaction of Ethyl 2-(2-cyanophenyl)acetate with hydrazine.

Experimental Protocol: Synthesis of 3-Substituted Indazoles

-

Materials: Ethyl 2-(2-cyanophenyl)acetate, hydrazine hydrate, and a suitable solvent like ethanol.

-

Procedure:

-

Dissolve Ethyl 2-(2-cyanophenyl)acetate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Table 3: Anticancer Activity of Indazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Biological Target | Reference |

| Indazole derivative 2f | 4T1 (Breast) | 0.23-1.15 | Apoptosis induction | [RSC Adv., 2021, 11, 15675-15687] |

| AKE-72 (Indazole derivative) | K-562 (Leukemia) | < 0.01 | Pan-BCR-ABL | [J. Enzyme Inhib. Med. Chem., 2023, 38, 2228515] |

| Indazole derivative 10d | SR (Leukemia) | 0.0153 | G0-G1 cell cycle arrest | [Bioorg. Med. Chem., 2005, 13, 375-385] |

Synthesis of Pyrazoles and Pyridazinones

The versatile reactivity of Ethyl 2-(2-cyanophenyl)acetate also allows for its use in the synthesis of other important heterocycles such as pyrazoles and pyridazinones through condensation reactions with various binucleophiles. For instance, reaction with substituted hydrazines can lead to pyrazole derivatives, while reaction with hydrazine itself under different conditions can afford pyridazinones.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. While Ethyl 2-(2-cyanophenyl)acetate is not a dinitrile itself, it can be converted to derivatives suitable for this reaction, providing a pathway to functionalized cyclic systems.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of utilizing Ethyl 2-(2-cyanophenyl)acetate in the synthesis of key heterocyclic cores.

Biological Significance and Signaling Pathways

Many of the heterocyclic compounds synthesized from Ethyl 2-(2-cyanophenyl)acetate and its analogs exhibit significant biological activity, particularly as kinase inhibitors in cancer therapy. Two important signaling pathways often targeted by these molecules are the EGFR/HER-2 and MAPK/MEK4 pathways.

EGFR/HER-2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key players in cell proliferation, survival, and differentiation. Their aberrant signaling is a hallmark of many cancers. Quinoline and indazole derivatives have been developed as potent inhibitors of these receptor tyrosine kinases.

MAPK/MEK4 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals to cellular responses. The MEK4 (also known as MAP2K4) is a key kinase in the JNK and p38 MAPK cascades, which are involved in stress responses and apoptosis. Indazole derivatives have been identified as inhibitors of kinases within this pathway.

Conclusion

Ethyl 2-(2-cyanophenyl)acetate is a highly valuable and versatile building block in organic synthesis. Its unique combination of reactive functional groups provides efficient and direct routes to a wide range of medicinally important heterocyclic compounds, including quinolines and indazoles. The ability to readily construct these privileged scaffolds makes Ethyl 2-(2-cyanophenyl)acetate a key tool for researchers in drug discovery and development, particularly in the search for novel kinase inhibitors for the treatment of cancer and other diseases. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive molecules.

The Synthesis and Utility of Ethyl 2-(2-cyanophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-cyanophenyl)acetate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of complex organic compounds, particularly in the realm of pharmaceuticals and agrochemicals. Its unique structure, incorporating both a nitrile and an ester functional group on a benzene ring, allows for a diverse range of chemical transformations, making it a valuable intermediate for the construction of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-cyanophenyl)acetate and its applications, with a focus on detailed experimental protocols and data presentation.

Synthesis of Ethyl 2-(2-cyanophenyl)acetate

The synthesis of Ethyl 2-(2-cyanophenyl)acetate can be achieved through several strategic approaches, primarily involving the formation of the carbon-carbon bond between the phenyl ring and the acetate moiety, or through the introduction of the cyano group onto a pre-existing phenylacetate framework. Two prominent methods are detailed below.

Method 1: Nucleophilic Substitution of a Benzyl Halide Derivative

One common and effective method for the synthesis of Ethyl 2-(2-cyanophenyl)acetate involves the reaction of a 2-cyanobenzyl halide with a cyanide source, followed by ethanolysis. A variation of this approach, which is more direct, involves the reaction of 2-cyanobenzyl cyanide with an ethylating agent. A general procedure analogous to the synthesis of benzyl cyanide derivatives is presented here.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of Ethyl 2-(2-cyanophenyl)acetate via nucleophilic substitution.

Experimental Protocol:

In a reaction flask, 2-cyanobenzyl cyanide (1 equivalent) is dissolved in an anhydrous organic solvent such as N-Methylpyrrolidone (NMP) or N,N-Dimethylformamide (DMF). To this solution, sodium hydride (1 to 1.2 equivalents) is slowly added at room temperature, and the mixture is stirred for approximately 30 minutes to form the corresponding carbanion. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) (catalytic amount), and ethyl chloroacetate (1.1 to 2.2 equivalents) are then added to the reaction mixture. The reaction is allowed to proceed at room temperature for several hours (typically 8 hours). After the reaction is complete, the excess reagents and solvent are removed under reduced pressure. The residue is then taken up in a suitable organic solvent like dichloromethane, filtered to remove inorganic salts, and the filtrate is concentrated to yield the crude product. Purification is typically achieved by vacuum distillation or column chromatography.[1]

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Yield | Reference |

| Benzyl Cyanide | NaH, Ethyl Chloroacetate | NMP | TBAB | 8 h | 82% | [1] |

| Benzyl Cyanide | NaH, Ethyl Chloroacetate | DMF | TBAB | 8 h | 78.8% | [1] |

Table 1: Summary of reaction conditions and yields for the synthesis of benzyl cyanide derivatives, analogous to the synthesis of Ethyl 2-(2-cyanophenyl)acetate.

Method 2: Palladium-Catalyzed Cross-Coupling Reaction

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for the formation of carbon-carbon bonds. The synthesis of 2-arylcyanoacetates can be achieved through the coupling of an aryl halide with ethyl cyanoacetate in the presence of a palladium catalyst and a suitable base.

Reaction Scheme:

Figure 2: General reaction scheme for the palladium-catalyzed synthesis of Ethyl 2-(2-cyanophenyl)acetate.

Experimental Protocol:

In a reaction vessel, 2-bromobenzonitrile (1 equivalent), ethyl cyanoacetate (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)2, catalytic amount), and a phosphine ligand, for instance, 1,1'-bis(diphenylphosphino)ferrocene (dppf, catalytic amount), are combined in an anhydrous solvent. A strong base, such as potassium tert-butoxide (KOt-Bu, 2 equivalents), is then added, and the reaction mixture is heated under an inert atmosphere. The progress of the reaction is monitored by techniques like TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford Ethyl 2-(2-cyanophenyl)acetate.[2]

Quantitative Data Summary:

| Aryl Bromide | Alkylating Agent | Catalyst System | Base | Yield | Reference |

| Various Aryl/Heteroaryl Bromides | Various Alkyl Halides | Pd(OAc)2/dppf | KOt-Bu | 60-90% | [2] |

Table 2: Summary of yields for the palladium-catalyzed one-pot synthesis of 2-alkyl-2-arylcyanoacetates, a reaction type applicable to the synthesis of Ethyl 2-(2-cyanophenyl)acetate.

Uses of Ethyl 2-(2-cyanophenyl)acetate in Synthesis

The synthetic utility of Ethyl 2-(2-cyanophenyl)acetate is primarily derived from the reactivity of its ester and nitrile functionalities, as well as the activated methylene group. These features allow for its use as a key intermediate in the synthesis of various heterocyclic compounds with significant biological activity.

Synthesis of Quinazolinone Derivatives

Ethyl 2-(2-cyanophenyl)acetate can serve as a precursor for the synthesis of quinazolinone derivatives, a class of compounds known for their diverse pharmacological properties. The synthesis typically involves the reaction of the acetate with a suitable nitrogen source, leading to cyclization and the formation of the quinazolinone ring system.

Logical Relationship Diagram:

Figure 3: Logical workflow for the synthesis of quinazolinone derivatives from Ethyl 2-(2-cyanophenyl)acetate.

Synthesis of Isoindolinone Derivatives

Another important application of Ethyl 2-(2-cyanophenyl)acetate is in the synthesis of isoindolinones. These compounds are also prevalent in many biologically active molecules. The synthesis can proceed through reductive cyclization or other cyclization strategies that utilize the cyano and ester groups.

Logical Relationship Diagram:

Figure 4: Logical workflow for the synthesis of isoindolinone derivatives from Ethyl 2-(2-cyanophenyl)acetate.

Conclusion

Ethyl 2-(2-cyanophenyl)acetate is a valuable and versatile intermediate in organic synthesis. The synthetic routes outlined in this guide, particularly the nucleophilic substitution and palladium-catalyzed cross-coupling methods, provide efficient pathways to this key building block. Its utility in the preparation of medicinally relevant heterocyclic scaffolds such as quinazolinones and isoindolinones underscores its importance in drug discovery and development. The detailed protocols and tabulated data presented herein are intended to serve as a practical resource for researchers and scientists working in these fields.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-(2-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various nitrogen-containing heterocyclic compounds, pivotal scaffolds in medicinal chemistry and drug development, using Ethyl 2-(2-cyanophenyl)acetate and its derivatives as key starting materials.

Introduction

Ethyl 2-(2-cyanophenyl)acetate is a versatile bifunctional molecule containing both a nitrile and an ester group attached to a benzene ring in an ortho orientation. This unique arrangement makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems through intramolecular cyclization reactions. The cyano and acetate moieties can be readily manipulated and incorporated into newly formed rings, leading to the efficient construction of complex molecular architectures such as quinazolines and isoquinolines. These heterocyclic cores are prevalent in numerous biologically active compounds and approved drugs.

I. Synthesis of Quinolines and Fused Quinolines

The quinoline scaffold is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. Ethyl 2-(2-cyanophenyl)acetate serves as a valuable precursor for the synthesis of functionalized quinolines, particularly through the formation of an intermediate 2-aminobenzonitrile derivative.

A. Synthesis of 4-Amino-2-chloroquinazoline from 2-Aminobenzonitrile

A common strategy involves the conversion of the ester group of a related starting material to an amino group, followed by cyclization. For instance, 2-aminobenzonitrile, which can be conceptually derived from Ethyl 2-(2-cyanophenyl)acetate, is a key intermediate for quinazoline synthesis.

Reaction Scheme:

Figure 1: Synthesis of a substituted 2-chloro-4-aminoquinazoline.

Experimental Protocol: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline [1]

This protocol describes a two-step synthesis starting from a substituted aniline, which is analogous to the reactivity of derivatives of Ethyl 2-(2-cyanophenyl)acetate.

Step 1: Synthesis of 3,4-Dimethoxyphenyl cyano carbamide (Intermediate III)

-

In a suitable reaction vessel, dissolve 3,4-dimethoxyaniline (1 equivalent) in an organic solvent such as dichloromethane or toluene.

-

Cool the solution to 0-10 °C.

-

Add triphosgene (1-2 equivalents) portion-wise, maintaining the temperature.

-

Subsequently, add a solution of cyanamide (0.8-1.5 equivalents) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 3,4-dimethoxyphenyl cyano carbamide.

Step 2: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

-

To the crude Intermediate III from the previous step, add phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

After cooling, carefully quench the reaction mixture with ice water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude 2-chloro-4-amino-6,7-dimethoxyquinazoline.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-4-iodobenzonitrile | N-Benzylcyanamide, HCl | 1,4-Dioxane | 100 | 12 | Not specified, but similar reactions give good yields | [2] |

| 3,4-Dimethoxyaniline | Triphosgene, Cyanamide | Dichloromethane | 0 - RT | - | High | [1] |

| Intermediate III | PCl₅, POCl₃ | - | Reflux | - | High | [1] |

II. Synthesis of Isoquinolines and Fused Isoquinolines

The isoquinoline framework is another critical heterocyclic motif found in numerous natural products and synthetic drugs. Ethyl 2-(2-cyanophenyl)acetate and its derivatives are excellent starting points for the construction of isoquinolinone systems.

A. Synthesis of 3-Amino-2H-isoquinolin-1-one

A straightforward method has been developed for the synthesis of 3-aminoisoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid, a close analog of Ethyl 2-(2-cyanophenyl)acetate, highlighting a key cyclization strategy.[3]

Reaction Scheme:

Figure 2: General synthesis of 3-aminoisoquinolin-1(2H)-ones.

Experimental Protocol: General Synthesis of 3-Aminoisoquinolin-1(2H)-ones [3]

This protocol outlines a general procedure for the synthesis of 3-aminoisoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid. A similar approach can be envisioned starting from Ethyl 2-(2-cyanophenyl)acetate after hydrolysis of the ester to the carboxylic acid.

-

A mixture of 2-(cyanomethyl)benzoic acid (1 equivalent) and the desired primary amine (1-1.2 equivalents) is heated, either neat or in a high-boiling solvent (e.g., diphenyl ether).

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solidified product is then triturated with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.

-

The solid product is collected by filtration, washed with the solvent, and dried to afford the desired 3-aminoisoquinolin-1(2H)-one.

-

Further purification can be achieved by recrystallization.

Quantitative Data:

| Starting Material | Amine | Conditions | Yield (%) | Reference |

| 2-(Cyanomethyl)benzoic acid | Various (hetaryl/aryl)amines | Heat | Good to excellent | [3] |

III. Synthesis of Pyridazino[4,5-b]quinolines

The fusion of a quinoline ring with other heterocyclic systems, such as pyridazine, leads to novel scaffolds with potential biological activities. While a direct synthesis from Ethyl 2-(2-cyanophenyl)acetate is not explicitly detailed in the initial search, the reactivity of the cyano and acetate groups can be harnessed to construct such fused systems. For instance, reaction with hydrazine could lead to the formation of a pyridazinone ring fused to the benzene ring, which could then be further elaborated.

Conceptual Reaction Workflow:

Figure 3: Conceptual workflow for pyridazino[4,5-b]quinoline synthesis.

Further research is required to establish a detailed experimental protocol for this transformation. However, the known reactivity of the starting material suggests this as a plausible and promising synthetic route for accessing novel fused heterocyclic systems.

Conclusion

Ethyl 2-(2-cyanophenyl)acetate and its derivatives are highly valuable and versatile building blocks for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore the synthesis of novel quinazoline, isoquinoline, and other fused heterocyclic systems. The strategic manipulation of the cyano and acetate functional groups allows for the efficient construction of complex molecular architectures with significant potential for biological activity.

References

Application Notes and Protocols for Knoevenagel Condensation with Ethyl 2-(2-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The protocol is specifically tailored for the use of ethyl 2-(2-cyanophenyl)acetate as the active methylene compound, reacting with a variety of aromatic aldehydes. This reaction is pivotal in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[1][2][3]

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone, catalyzed by a base.[1][4] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield a condensed product.[1][4] Various catalysts can be employed, including weak bases like amines (e.g., piperidine, DABCO), as well as other systems like boric acid, iodine/K2CO3, and L-tyrosine under different reaction conditions.[2][3][5][6][7]

Experimental Protocols

This section outlines a general procedure for the Knoevenagel condensation of ethyl 2-(2-cyanophenyl)acetate with a representative aromatic aldehyde.

Materials:

-

Ethyl 2-(2-cyanophenyl)acetate

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(2-cyanophenyl)acetate (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol (10-20 mL per gram of the limiting reagent).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure α,β-unsaturated product.

-